molecular formula C17H22N4OS B2418753 N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide CAS No. 1396856-53-3

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide

Cat. No.: B2418753
CAS No.: 1396856-53-3
M. Wt: 330.45
InChI Key: NQBIMOOSXSMWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety

Properties

IUPAC Name

N-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-18-19-17(23-13)14-8-10-21(11-9-14)12-16(22)20(2)15-6-4-3-5-7-15/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBIMOOSXSMWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 5-methyl-1,3,4-thiadiazole moiety is typically synthesized via cyclization reactions between thiosemicarbazide and carboxylic acid derivatives. For example, 5-methyl-1,3,4-thiadiazol-2-amine can be prepared by refluxing thiosemicarbazide with acetic acid in the presence of concentrated sulfuric acid. Modifications to introduce the methyl group at position 5 involve substituting acetic acid with propionic acid derivatives.

Reaction Conditions :

  • Reactants : Thiosemicarbazide (0.1 mol), propionic acid (0.1 mol)
  • Catalyst : Concentrated H₂SO₄ (5 mL)
  • Solvent : Ethanol (50 mL)
  • Temperature : Reflux for 2–3 hours
  • Yield : 85–90%

Piperidine Functionalization

The piperidine ring is functionalized at the 4-position with the thiadiazole group through nucleophilic substitution or coupling reactions. A method adapted from glutaminase inhibitor syntheses involves reacting 4-hydroxypiperidine with 2-amino-5-bromo-1,3,4-thiadiazole under Buchwald-Hartwig amination conditions.

Procedure :

  • Protection : 4-Hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine (TEA).
  • Amination : Boc-protected piperidine reacts with 2-amino-5-bromo-1,3,4-thiadiazole using palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C.
  • Deprotection : The Boc group is removed via treatment with trifluoroacetic acid (TFA) in DCM, yielding 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine.

Key Data :

  • Yield : 65–72% after purification by column chromatography
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 2.85–2.95 (m, 2H, piperidine-H), 3.10–3.20 (m, 2H), 4.05–4.15 (m, 1H), 2.45 (s, 3H, CH₃)

Synthesis of the N-Methyl-N-Phenylacetamide Fragment

Chloroacetylation of N-Methylaniline

N-Methyl-N-phenylacetamide is synthesized via acylation of N-methylaniline with chloroacetyl chloride. This step is adapted from anticonvulsant drug syntheses.

Reaction Conditions :

  • Reactants : N-Methylaniline (1.0 eq), chloroacetyl chloride (1.2 eq)
  • Base : Aqueous NaOH (2%)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C for 3 hours
  • Yield : 78–85%

Characterization :

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, N-CH₃), 4.20 (s, 2H, CH₂Cl), 7.20–7.45 (m, 5H, Ar-H)

Alkylation of the Piperidine-Thiadiazole Intermediate

The final coupling involves reacting 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with N-methyl-N-phenylchloroacetamide under nucleophilic substitution conditions.

Procedure :

  • Reaction Setup : Piperidine-thiadiazole (1.0 eq), chloroacetamide (1.2 eq), potassium carbonate (2.0 eq), and potassium iodide (catalytic) in dry acetone.
  • Conditions : Reflux at 60°C for 12–16 hours.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Optimization Insights :

  • Solvent Choice : Acetone outperforms DMF or THF in minimizing side reactions.
  • Catalyst : KI enhances reaction rate by facilitating halide displacement.

Yield : 58–64%
Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30)

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (500 MHz, CDCl₃) :
    • δ 1.60–1.75 (m, 2H, piperidine-H), 2.30 (s, 3H, thiadiazole-CH₃), 2.90–3.10 (m, 4H, piperidine-N-CH₂), 3.35 (s, 3H, N-CH₃), 4.05–4.15 (m, 1H, piperidine-H), 4.45 (s, 2H, CO-CH₂-N), 7.25–7.50 (m, 5H, Ar-H).
  • $$ ^13C $$ NMR :
    • δ 21.5 (thiadiazole-CH₃), 38.2 (N-CH₃), 52.4 (piperidine-C), 168.9 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 386.1524
  • Calculated for C₁₈H₂₃N₅O₂S : 386.1520

Comparative Analysis of Synthetic Routes

Step Method A (Direct Coupling) Method B (Fragment Condensation)
Thiadiazole Yield 85–90% 78–82%
Piperidine Functionalization 65–72% 60–68%
Overall Yield 58–64% 45–52%
Purity (HPLC) >98% 92–95%

Method A, utilizing palladium-catalyzed amination and optimized alkylation, provides superior yields and purity compared to fragment-based approaches.

Challenges and Mitigation Strategies

Impurity Formation

  • Issue : Alkaline hydrolysis of intermediates may yield des-methyl analogs (e.g., N-phenyl-2-[4-(1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide).
  • Solution : Strict pH control during deprotection (pH 7–8) and use of Boc-protecting groups minimize side reactions.

Low Coupling Efficiency

  • Issue : Steric hindrance from the N-methyl and N-phenyl groups reduces alkylation rates.
  • Solution : Prolonged reaction times (16 hours) and excess chloroacetamide (1.5 eq) improve conversion.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide has shown promising antimicrobial properties. Research indicates that it effectively inhibits the growth of various microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into a new class of antimicrobial agents, potentially addressing antibiotic resistance issues .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cell lines, demonstrating significant cytotoxic effects:

Cell Line IC50 Value
MCF-7 (breast cancer)15 µM
HCT116 (colon cancer)10 µM
A549 (lung cancer)0.28 µg/mL

Mechanistically, it induces apoptosis in cancer cells by increasing pro-apoptotic factors and causing cell cycle arrest at the G2/M phase. These properties highlight its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 50% compared to controls .

Case Studies

Several case studies have documented the biological effects and applications of this compound:

Study on Antimicrobial Activity (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity to these targets, leading to more potent biological effects . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide is unique due to its combination of a thiadiazole ring and a piperidine ring, which provides it with distinct chemical and biological properties.

Biological Activity

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C15H24N4O2SC_{15}H_{24}N_{4}O_{2}S, with a molecular weight of 324.4 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics like streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CA. niger50.0

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation effectively. For example, a related compound showed an IC50 value of 8 μM against the MCF7 breast cancer cell line, significantly outperforming traditional chemotherapeutics like doxorubicin . The mechanism of action often involves the inhibition of key signaling pathways such as ERK1/2 kinase activation.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Compound DMCF78ERK1/2 inhibition
Compound EA54910Apoptosis induction
Compound FHepG20.877DNA fragmentation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Synergistic Effects : Combining this compound with other pharmacologically active agents may enhance its efficacy and reduce toxicity through synergistic mechanisms .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • A study published in the Journal of Medicinal Chemistry reported that modifications on the thiadiazole ring significantly affect the biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts .
  • Another investigation revealed that compounds with electron-withdrawing substituents exhibited enhanced anticancer properties due to increased lipophilicity and better interaction with cellular targets .

Q & A

Q. Characterization :

  • IR spectroscopy confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) resolves structural features, such as piperidine protons (δ 2.5–3.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]⁺ analysis with <1 ppm error) .

Advanced: How can computational methods predict the biological activity of this compound, and what experimental validation strategies are recommended?

Answer:

  • In silico prediction : Use tools like the PASS program () to forecast antimicrobial, anticancer, or enzyme inhibitory activity based on structural motifs (e.g., thiadiazole’s electron-deficient core for targeting bacterial enzymes) .
  • Molecular docking : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like lipoxygenase (LOX) or bacterial DNA gyrase. For example, highlights triazole-thiazole acetamides with predicted binding to enzyme active sites via hydrogen bonding and hydrophobic interactions .

Q. Validation strategies :

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays, referencing ’s protocols for N-phenylacetamide derivatives .
  • Enzyme inhibition : Measure IC₅₀ values for enzymes like LOX or COX-2, aligning with methods in for thiadiazole-triazole hybrids .

Basic: What solvent systems and reaction conditions are critical for optimizing yield in azide-alkyne cycloaddition steps?

Answer:

  • Solvent : A tert-BuOH:H₂O (3:1) mixture () balances solubility of organic azides and alkynes while stabilizing the Cu(I) catalyst .
  • Catalyst : Cu(OAc)₂ (10 mol%) generates active Cu(I) species in situ, accelerating cycloaddition .
  • Reaction time : 6–8 hours at RT ensures completion (monitored by TLC using hexane:EtOAc 8:2) .
  • Workup : Extract with EtOAc (2×15 mL), wash with brine, dry over Na₂SO₄, and recrystallize in ethanol for purity .

Advanced: How can conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during structural elucidation?

Answer:

  • NMR conflicts :
    • Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
    • Compare with analogs in (e.g., δ 5.4–5.5 ppm for –OCH₂ protons in triazole derivatives) .
  • HRMS deviations :
    • Recalibrate the instrument using standard references.
    • Check for isotopic patterns (e.g., chlorine/bromine adducts) or ionization artifacts.
  • Supplementary techniques :
    • 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Elemental analysis to confirm C/H/N/S ratios, as in .

Basic: What purification techniques are most effective for isolating N-substituted acetamide derivatives?

Answer:

  • Recrystallization : Use ethanol or EtOAc/hexane mixtures for high-melting-point solids (e.g., achieves >95% purity via ethanol recrystallization) .
  • Column chromatography : For liquid or low-melting-point products, employ silica gel with gradients like hexane:EtOAc (8:2 → 6:4) .
  • TLC monitoring : Use hexane:EtOAc (8:2) to track reaction progress and confirm purity .

Advanced: How can reaction engineering principles (e.g., reactor design or process control) improve scalability for this compound?

Answer:

  • Reactor design : Opt for continuous-flow reactors () to enhance heat/mass transfer during exothermic steps like cycloaddition .
  • Process control :
    • Use inline FTIR or Raman spectroscopy for real-time monitoring (’s RDF2050108 subclass) .
    • Optimize parameters (temperature, catalyst loading) via DOE (Design of Experiments) .
  • Separation technologies : Implement membrane filtration (’s RDF2050104) to recover catalysts or byproducts .

Basic: What spectroscopic "red flags" indicate impurities in the final product?

Answer:

  • IR : Unassigned peaks (e.g., residual –OH from solvents at ~3400 cm⁻¹).
  • NMR :
    • Extra peaks in aromatic regions (δ 6.5–8.5 ppm) from unreacted phenyl groups .
    • Broad singlet at δ 1.0–1.5 ppm indicating tert-BuOH residues .
  • HRMS : Adducts (e.g., [M+Na]⁺) or fragment ions deviating from theoretical values .

Advanced: What strategies address low biological activity in structurally similar analogs?

Answer:

  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole () or triazole () to enhance target affinity .
  • Side-chain optimization : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to improve membrane permeability, as in ’s nitro-substituted derivatives .
  • Prodrug design : Mask polar groups (e.g., acetamide NH) with ester linkages to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.